molecular formula C12H14ClNO3 B2720740 3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid CAS No. 1181973-40-9

3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid

Cat. No. B2720740
CAS RN: 1181973-40-9
M. Wt: 255.7
InChI Key: WHONGNZTODNZBT-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by its CAS Registry Number: 2019-34-3 .


Synthesis Analysis

The synthesis of “3-(4-Chlorophenyl)propanoic acid” from 2-Propenoic acid, 3-(4-chlorophenyl)-, phenylmethyl ester has been reported .


Molecular Structure Analysis

The molecular weight of “3-(4-Chlorophenyl)propanoic acid” is 184.62 . The IUPAC Standard InChIKey is BBSLOKZINKEUCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)propanoic acid” is a white to off-white solid . Its melting point is 127-131 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid is a compound involved in the synthesis of various chemically active molecules, showcasing its versatility in organic chemistry. For instance, it has been employed in the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which exhibit antimicrobial properties (Baranovskyi et al., 2018). This highlights its potential in developing new antimicrobial agents.

Antimicrobial and Anticancer Applications

The compound has been a precursor in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Additionally, its derivatives have been explored for anticancer activity, indicating its significance in medicinal chemistry for developing potential therapeutic agents (Saad & Moustafa, 2011).

Optical and Electronic Studies

Derivatives of this compound have been analyzed for their optical and electronic properties, contributing to the understanding of molecular structures and their potential applications in materials science. For example, studies on the molecular structure, first order hyperpolarizability, and electronic properties of related compounds offer insights into their potential as nonlinear optical materials (Raju et al., 2015).

Polymorphism and Crystal Structure Analysis

The examination of polymorphism and crystal structure of amino alcohol salts with quinaldinate reveals the impact of molecular interactions and hydrogen bonding on the physical properties of compounds. Such studies are crucial for the pharmaceutical industry, particularly in drug formulation and design (Podjed & Modec, 2022).

properties

IUPAC Name

3-[acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-9(15)14(7-6-12(16)17)8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHONGNZTODNZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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